mucoric acid
Description
Significance of Muconic Acid as a Platform Chemical
Muconic acid is recognized as a key platform chemical in the transition towards a sustainable, bio-based economy. ugent.bemdpi.comresearchgate.net Its significance stems from its ability to be converted into several high-demand industrial chemicals that are traditionally derived from petrochemical sources. mdpi.comnih.govmdpi.commaximizemarketresearch.comresearchandmarkets.com Prominent examples of these downstream products include adipic acid, terephthalic acid, and caprolactam, which are essential monomers for the production of polymers such as nylon-6,6, polyethylene (B3416737) terephthalate (B1205515) (PET), and polyurethane. mdpi.commdpi.commaximizemarketresearch.comresearchandmarkets.comresearchgate.net
The growing interest in bio-based muconic acid is fueled by the desire to reduce reliance on fossil fuels and minimize the environmental impact of chemical production. ugent.bemdpi.com Biotechnological routes for muconic acid production, particularly through the metabolic engineering of microorganisms, have shown significant progress. nih.govugent.bemdpi.comresearchgate.netsigmaaldrich.commdpi.com These methods often utilize renewable feedstocks such as sugars (glucose and xylose) or lignin-derived aromatic compounds. ugent.bemdpi.compreprints.orgrsc.orgnrel.gov The development of efficient microbial cell factories capable of producing muconic acid at high titers and yields is a key area of research aimed at making bio-based production economically competitive with petrochemical processes. nih.govugent.beresearchgate.netmdpi.comrsc.orgnih.gov
Isomeric Forms and Stereochemical Considerations in Research
Muconic acid exists in three stereoisomeric forms due to the geometry of the two double bonds in its structure: cis,cis-, cis,trans-, and trans,trans-muconic acid. mdpi.comugent.besigmaaldrich.comsigmaaldrich.comnih.govnih.govwikipedia.org These isomers have the same molecular formula but differ in the spatial arrangement of their atoms, leading to distinct physical and chemical properties. ontosight.aimdpi.com Stereochemical considerations are crucial in muconic acid research because the specific isomer influences its reactivity, stability, and suitability for different applications. mdpi.com For instance, the efficiency of downstream conversion processes, such as hydrogenation to adipic acid or cycloaddition reactions, can be highly dependent on the muconic acid isomer used. sigmaaldrich.comresearchgate.net
| Isomer | Structure Representation (Simplified) | Key Characteristics |
| cis,cis-Muconic Acid | Z,Z configuration | Often produced biologically; less stable than trans,trans isomer; can isomerize. mdpi.comresearchgate.net |
| cis,trans-Muconic Acid | Z,E or E,Z configuration | Intermediate stability; can be formed by isomerization of cis,cis isomer. ontosight.aimdpi.comprotocols.iouhasselt.be |
| trans,trans-Muconic Acid | E,E configuration | Most thermodynamically stable isomer; preferred for certain chemical conversions. sigmaaldrich.comresearchgate.net |
cis,cis-Muconic Acid (ccMA)
cis,cis-Muconic acid (ccMA) is a naturally occurring isomer often produced through the microbial degradation of aromatic compounds via the catechol catabolic pathway or through de novo biosynthesis from carbohydrates using engineered microorganisms. mdpi.comsigmaaldrich.commdpi.compreprints.orgchemicalbook.com It is a valuable C6 dicarboxylic acid platform chemical. mdpi.com Research on ccMA focuses heavily on optimizing its biotechnological production from renewable resources. nih.govugent.bemdpi.commdpi.comnih.gov Studies involve metabolic engineering strategies to enhance the efficiency of microbial strains like Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae for higher ccMA titers and yields. nih.govugent.bemdpi.comresearchgate.netmdpi.comrsc.orgnih.gov For example, engineered Saccharomyces cerevisiae strains have been developed to convert glucose and xylose into ccMA, with research demonstrating improved titers and productivity through metabolic engineering and integrated in situ product recovery techniques. ugent.bemdpi.comnih.govnih.gov One study reported a ccMA titer of 9.3 g/L and a peak productivity of 0.100 g/L/h in a fed-batch fermentation process with in situ product recovery. ugent.bemdpi.comnih.gov Another study using engineered E. coli achieved a high production yield of 64.5 g/L of MA in fed-batch fermentation. mdpi.com
ccMA is also a key intermediate for the synthesis of various polymers and chemicals. mdpi.comsigmaaldrich.comchemicalbook.com However, ccMA is less thermodynamically stable than its trans,trans isomer and can undergo isomerization, particularly under acidic conditions. mdpi.comresearchgate.net Research also explores chemical synthesis routes for ccMA, such as the ozonolysis of catechol, with efforts to improve yield and align with green chemistry principles. preprints.org
cis,trans-Muconic Acid (ctMA)
cis,trans-Muconic acid (ctMA) is another isomer of muconic acid. ontosight.aimdpi.comugent.besigmaaldrich.comsigmaaldrich.comnih.gov It can be formed through the isomerization of cis,cis-muconic acid, particularly in acidic environments. mdpi.comprotocols.iouhasselt.be While cis,cis- and cis,trans-muconic acid show similarities in some properties, the definitive identification of the cis,trans isomer occurred later than that of the cis,cis isomer. uhasselt.be Research involving ctMA often considers its presence as a potential product or intermediate alongside the cis,cis isomer, especially in chemical synthesis routes or during the handling and processing of ccMA. mdpi.compreprints.orgprotocols.iouhasselt.be Studies on the extraction of muconic acid isomers have noted the importance of considering the conversion of ccMA into ctMA during the process. mdpi.com Analytical methods, such as ultra-high pressure liquid chromatography paired with diode array detection (UHPLC-DAD), have been developed to quantify both cis,cis and cis,trans isomers in research samples. protocols.io It is often recommended to report the total muconic acid concentration as the sum of the cis,cis and cis,trans isomers due to potential isomerization influenced by environmental conditions like pH and temperature. protocols.io
trans,trans-Muconic Acid (ttMA)
trans,trans-Muconic acid (ttMA) is the most thermodynamically stable isomer of muconic acid. mdpi.comugent.besigmaaldrich.comsigmaaldrich.comresearchgate.net It is of particular interest in academic research due to its preferred reactivity in certain chemical transformations, such as the hydrogenation to adipic acid and Diels-Alder cycloaddition reactions to produce aromatic monomers like terephthalic acid precursors. sigmaaldrich.comresearchgate.net While ttMA can be synthesized chemically, for example, from adipic acid, research also investigates isomerization strategies to convert the biologically produced cis,cis isomer into the more industrially relevant trans,trans form. researchgate.netsigmaaldrich.comresearchgate.net The stability of ttMA makes it advantageous for downstream processing compared to the other isomers, which may undergo unwanted side reactions like lactonization. Beyond its role as a monomer precursor, trans,trans-muconic acid is also known as a metabolite of benzene (B151609) in humans and is used as a biomarker for benzene exposure in occupational and environmental health studies. maximizemarketresearch.comsigmaaldrich.comwikipedia.orgchemicalbook.commedchemexpress.comglpbio.comnih.gov
Data Tables
| Isomer | Melting Point (°C) | PubChem CID | CAS Number |
| cis,cis-Muconic Acid | 194-195 sigmaaldrich.comwikipedia.orgchemicalbook.com | 5280518 nih.gov | 1119-72-8 sigmaaldrich.comnih.govchemicalbook.com |
| cis,trans-Muconic Acid | 190-191 wikipedia.org | 5280614 nih.gov | 1119-73-9 nih.gov |
| trans,trans-Muconic Acid | 290 (dec.) sigmaaldrich.comchemicalbook.com or 301 wikipedia.org | 5356793 wikipedia.orgnih.gov | 3588-17-8 sigmaaldrich.comwikipedia.orgchemicalbook.comnih.gov |
Note: Melting points can vary depending on the source and methodology.
Properties
CAS No. |
140207-84-7 |
|---|---|
Molecular Formula |
C12H22O3 |
Synonyms |
mucoric acid |
Origin of Product |
United States |
Biosynthesis and Metabolic Engineering of the Dicarboxylic Acid
Native Microbial Pathways and Enzyme Systems
Certain microorganisms possess native pathways that can lead to the formation of muconic acid, often as an intermediate in the degradation of aromatic compounds. nih.govresearchgate.net These pathways involve specific enzyme systems that catalyze the conversion of various substrates into muconic acid.
Catechol Catabolic Pathway
One well-established native pathway for muconic acid production is the degradation of catechol. researchgate.netfrontiersin.org Catechol, an aromatic compound, is converted to cis,cis-muconic acid through the ortho-cleavage pathway, also known as the β-ketoadipate pathway. nih.govfrontiersin.org This conversion is catalyzed by the enzyme catechol 1,2-dioxygenase (CatA), which cleaves the aromatic ring of catechol between the two hydroxyl groups. nih.govfrontiersin.orgkopri.re.kr This pathway is found in several bacterial genera, including Pseudomonas, Corynebacterium, and Acinetobacter. nih.govfrontiersin.orgkopri.re.kr For example, Bacillus pumilus MVSV3 has been shown to produce catechol and muconic acid during the degradation of monoaromatic compounds like benzene (B151609), toluene, ethylbenzene, and xylene, indicating the presence of an ortho pathway. researchgate.net
Shikimate Pathway and Aromatic Amino Acid Biosynthesis Intermediates
Muconic acid can also be synthesized from intermediates of the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms and plants. researchgate.netuq.edu.au A key intermediate in this pathway is 3-dehydroshikimate (DHS). oup.comasm.orgresearchgate.net
A common route from the shikimate pathway to muconic acid involves the conversion of DHS to protocatechuic acid (PCA), followed by the conversion of PCA to catechol, and finally the cleavage of catechol to muconic acid. oup.comasm.orggoogle.com This pathway utilizes enzymes such as 3-dehydroshikimate dehydratase (AroZ), protocatechuate decarboxylase (AroY), and catechol 1,2-dioxygenase (CatA). oup.comgoogle.comresearchgate.net
The shikimate pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). google.comgoogle.com Subsequent enzymatic steps lead to the formation of DHS. google.com In native muconic acid producers utilizing this route, enzymes like AroZ convert DHS to PCA, and AroY converts PCA to catechol. oup.comgoogle.com Catechol is then converted to muconic acid by CatA. oup.comgoogle.com
Advanced Genetic and Enzymatic Strategies
Advanced genetic and enzymatic strategies are critical for optimizing muconic acid biosynthesis in microbial cell factories. These strategies aim to improve enzyme efficiency, balance metabolic flux, and enhance product tolerance. d-nb.infocapes.gov.broup.comnih.govresearchgate.netnih.govresearchgate.netnih.govrsc.orgnih.govmdpi.com
Rational Enzyme Candidate Screening and Selection
Identifying and selecting efficient enzyme candidates for the heterologous muconic acid pathway is a key step in metabolic engineering. This involves screening enzymes from various microbial species for desired activity and specificity. researchgate.netnih.gov For example, different sources of DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase have been evaluated to identify enzymes with high catalytic efficiency in the host organism. Rational design based on enzyme structure and function can also be employed to improve enzyme performance. iastate.edu High-throughput screening methods and biosensors can facilitate the identification of superior enzyme variants or combinations. d-nb.infonih.gov
Targeted Gene Overexpression and Deletion for Flux Optimization
Targeted manipulation of gene expression levels is a fundamental approach to optimize metabolic flux towards muconic acid production. Overexpression of genes encoding enzymes in the muconic acid biosynthetic pathway, as well as those providing precursors from central metabolism, can increase flux. researchgate.netnih.govnih.govrsc.orgmdpi.com Conversely, deletion or downregulation of genes involved in competing pathways or those that lead to the accumulation of toxic intermediates can redirect flux and improve yield. mdpi.comasm.orgresearchgate.netnih.govasm.orgd-nb.inforesearchgate.netnih.govnih.govrsc.orgmdpi.com For instance, deleting genes responsible for ethanol (B145695) production in yeast or those involved in the further degradation of muconic acid in bacteria are common strategies. mdpi.comresearchgate.netd-nb.infonih.gov Overexpression of feedback-resistant enzymes in the shikimate pathway is another crucial tactic to ensure sufficient precursor supply. mdpi.comd-nb.infooup.com
Metabolic Flux Redirection and Control Mechanisms
Beyond simple overexpression and deletion, more sophisticated strategies are employed to precisely control and redirect metabolic flux. These include the use of inducible promoters to temporally regulate gene expression, allowing for optimization of growth and production phases. nih.gov Dynamic control strategies, such as optogenetic systems, enable real-time modulation of metabolic pathways in response to external signals like light, offering fine-tuned control over flux distribution. nih.govmdpi.com Synthetic metabolic channels or "metabolic funnels" can be constructed by co-expressing multiple converging pathways to maximize precursor assimilation and flux towards the desired product. researchgate.net Computational modeling, such as Flux Balance Analysis, can guide the identification of metabolic bottlenecks and predict the impact of genetic modifications on flux distribution, informing rational engineering strategies. iastate.eduscholaris.ca
Here is a table summarizing some detailed research findings on muconic acid production in different microorganisms:
| Microorganism | Feedstock(s) | Key Engineering Strategies | Highest Titer Reported | Yield | Productivity | Source |
| Corynebacterium glutamicum | Catechol, Lignin (B12514952) hydrolysates | Deletion of catB, Overexpression of catA | 85 g/L | - | 2.4 g/L/h | mdpi.comtandfonline.comnih.gov |
| Pseudomonas putida | Glucose, Xylose, Aromatic compounds | Deletion of catBC, Overexpression of pathway genes, Adaptive laboratory evolution, Model-guided engineering | 50 g/L | Up to 100% molar yield | >0.5 g/L/h | osti.govresearchgate.netnih.govrsc.orgnrel.gov |
| Saccharomyces cerevisiae | Glucose, Xylose | Overexpression of feedback-resistant DAHP synthase, TKL1 overexpression, PDC gene deletions, AroY optimization, In situ product recovery | 22.5 g/L | 76.7 mg/g glucose | 0.19 g/L/h | mdpi.comd-nb.infodntb.gov.uanih.gov |
| Pichia occidentalis | Glucose | Genome editing toolkit development, Pathway engineering | 38.8 g/L | 0.134 g/g glucose | 0.511 g/L/h | dntb.gov.uabiorxiv.orgresearchgate.net |
| Escherichia coli | Glucose, Simple carbon sources | Shikimate pathway optimization, Novel pathways via 4-HBA or anthranilate, Gene overexpression/deletion, Metabolic funnel, Optogenetic control | 59 g/L | 0.3 g/g glucose (from glucose) | 0.9 g/L/h (from glucose) | asm.orgnih.govasm.orgmdpi.comd-nb.infonih.govresearchgate.netnih.gov |
Note: Titer, yield, and productivity values can vary significantly depending on the specific strain, feedstock, and fermentation conditions.
Application of Gene-Level Fusion Proteins for Metabolic Channeling
Metabolic channeling, the spatial or temporal organization of enzymes in a metabolic pathway, can enhance product yield by increasing the local concentration of intermediates and reducing their diffusion or degradation. One strategy to achieve metabolic channeling at the genetic level is through the creation of gene-level fusion proteins, where enzymes catalyzing sequential steps in a pathway are physically linked. osti.gov
Research has explored the use of gene-level fusion proteins to improve muconic acid production in Escherichia coli. For instance, overexpression of a fusion protein combining enzymes from the shikimate pathway, specifically AroC and MenF, demonstrated increased muconic acid production. acs.orgnih.govacs.org In studies involving E. coli, the overexpression of a fusion protein (AroC and MenF) in pH-controlled cultures led to an increase in muconic acid production from 20 g/L glucose to over 3 g/L and up to 4.45 g/L. acs.orgnih.gov These findings suggest that metabolic channeling through gene-level fusion proteins is a promising strategy for enhancing the yield of target compounds like muconic acid. acs.orgnih.govacs.org
Strategies for Eliminating Feedback Inhibition
The shikimate pathway, a common route for muconic acid biosynthesis from carbohydrates, is subject to feedback inhibition by aromatic amino acids. This inhibition can limit the flux of carbon towards muconic acid production. researchgate.netmdpi.comwindows.net To overcome this limitation, various strategies have been employed to eliminate or alleviate feedback inhibition.
One effective strategy involves the expression of feedback-resistant enzymes in the shikimate pathway. For example, expressing a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, such as the Aro4K229L mutant in Saccharomyces cerevisiae, can increase the carbon flux into the shikimate pathway, thereby enhancing muconic acid production. researchgate.netmdpi.com In engineered E. coli strains, overexpression of a feedback-resistant AroF mutant (AroFFBR) has also been used to relieve tyrosine feedback inhibition. nih.gov Additionally, in some engineered strains, feedback inhibition by aromatic amino acids acting on enzymes like Aro3 and Aro4 has been relieved by deleting the native genes or introducing site-specific mutations. researchgate.net
Another approach involves the overexpression of genes that enhance the supply of precursors to the shikimate pathway, such as phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), while simultaneously reducing the production of competing byproducts like ethanol. researchgate.netmdpi.comwindows.net For instance, the deletion of genes involved in ethanol production, such as PDC1, PDC5, and PDC6 in Saccharomyces cerevisiae, has been employed to redirect carbon flux towards muconic acid synthesis. mdpi.com
Diverse Feedstock Utilization Research for Biosynthesis
The development of sustainable muconic acid production processes necessitates the utilization of diverse and renewable feedstocks. Research efforts have focused on engineering microorganisms to convert various carbon sources into muconic acid, moving beyond traditional petrochemical reliance. tandfonline.commdpi.comresearchgate.net
Renewable Sugars (e.g., Glucose, Xylose)
Renewable sugars, particularly glucose and xylose, are abundant components of lignocellulosic biomass and represent promising feedstocks for muconic acid biosynthesis. tandfonline.comosti.govpnnl.govresearchgate.netd-nb.info Significant progress has been made in engineering microorganisms like Escherichia coli and Pseudomonas putida to efficiently convert these sugars into muconic acid. acs.orgacs.orgosti.govpnnl.govd-nb.info
Studies have demonstrated the production of muconic acid from glucose and xylose in engineered Pseudomonas putida KT2440. By employing metabolic engineering and adaptive laboratory evolution, researchers achieved efficient muconic acid production from both glucose and xylose simultaneously. osti.govpnnl.gov This involved expressing the D-xylose isomerase pathway, increasing the expression of a major facilitator superfamily transporter (PP_2569), and overexpressing aroB, encoding 3-dehydroquinate (B1236863) synthase. osti.govpnnl.gov Using a rationally engineered strain, one study reported producing 33.7 g/L muconate with a yield of 46% molar yield (92% of the maximum theoretical yield) from glucose and xylose. osti.gov
Engineered Saccharomyces cerevisiae strains have also been developed for muconic acid production from glucose and xylose. researchgate.netmdpi.comd-nb.info These strains often incorporate heterologous pathways for muconic acid biosynthesis from 3-dehydroshikimate (DHS), involving enzymes like DHS dehydratase, protocatechuic acid decarboxylase, and catechol 1,2-dioxygenase. researchgate.netmdpi.com Some engineered yeast strains have achieved muconic acid titers of 4 g/L, 4.5 g/L, and 3.8 g/L from glucose, xylose, and a mixture, respectively, in batch fermentations. d-nb.info Further engineering and process optimization, including in situ product recovery, have led to improved titers and productivities in S. cerevisiae. mdpi.com
Valorization of Lignin and Aromatic Compounds
Lignin, a complex aromatic polymer found in plant biomass, is another abundant and renewable resource for muconic acid production. tandfonline.comresearchgate.netmdpi.com Microorganisms capable of degrading lignin-derived aromatic compounds can be engineered to channel these molecules into muconic acid biosynthesis pathways. tandfonline.comresearchgate.netmdpi.comosti.govcore.ac.uk
Various lignin-derived aromatic hydrocarbons, such as vanillin (B372448), catechol, ferulic acid, guaiacol, and p-coumarate, have been explored as feedstocks. researchgate.nettandfonline.com These compounds can be converted to muconic acid through pathways that often converge at intermediates like protocatechuic acid (PCA) and catechol. mdpi.comcore.ac.uk For example, engineered Pseudomonas putida strains have been developed to convert lignin-derived aromatic compounds into muconic acid. energy.govosti.govrsc.org One study demonstrated the conversion of a catechol and phenol-rich lignin hydrolysate, supplemented with glucose, into 13 g/L ccMA in a fed-batch process using engineered P. putida. rsc.org Hybrid biochemical routes combining lignin depolymerization with microbial bioconversion have also been explored, converting compounds like vanillin and syringate into muconic acid and other valuable chemicals using engineered Escherichia coli. core.ac.uk
Bioconversion of Waste Plastics-Derived Intermediates
The bioconversion of intermediates derived from waste plastics presents an emerging avenue for sustainable muconic acid production. Certain plastic components, after degradation, can yield small molecules that can be utilized by engineered microorganisms. tandfonline.commdpi.comresearchgate.netrsc.orgsciepublish.comnih.gov
Terephthalic acid (TA), a monomer of polyethylene (B3416737) terephthalate (B1205515) (PET), is one such intermediate. Engineered microorganisms can convert TA into value-added compounds, including muconic acid, often through pathways involving protocatechuic acid as an intermediate. rsc.orgsciepublish.com Studies have shown that engineered Pseudomonas putida strains can be designed to convert PET-derived TA into muconic acid. sciepublish.comnih.gov This involves introducing pathways to convert TA to PCA and then to catechol, which is subsequently converted to muconic acid. nih.gov Furthermore, multifunctional strains capable of simultaneously degrading PET and converting the resulting monomers like TA into muconic acid are being developed. sciepublish.comnih.gov
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID(s) |
| cis,cis-Muconic acid | 5280518 |
| trans,trans-Muconic acid | 5356793 |
| Glucose | 5793, 107526, 2724488 |
| Xylose | 135191, 95259, 102305130 |
Data Table: Examples of Muconic Acid Production from Renewable Sugars
| Microorganism | Feedstock | Muconic Acid Titer (g/L) | Yield (% Theoretical) | Reference |
| Pseudomonas putida | Glucose and Xylose | 33.7 | 92 | osti.gov |
| Saccharomyces cerevisiae | Glucose | 4.0 | - | d-nb.info |
| Saccharomyces cerevisiae | Xylose | 4.5 | - | d-nb.info |
| Saccharomyces cerevisiae | Glucose/Xylose Mixture | 3.8 | - | d-nb.info |
| Escherichia coli | Glucose | >3, 4.45 | - | acs.orgnih.gov |
Chemical Synthesis Methodologies for the Dicarboxylic Acid
Conventional Synthetic Routes and Precursors (e.g., Catechol Oxidation)
A common conventional route for the synthesis of cis,cis-muconic acid involves the oxidative cleavage of catechol. mdpi.compreprints.org Catechol, a readily available precursor, undergoes ring-opening oxidation to yield muconic acid. Historically, this oxidation has been carried out using various oxidizing agents. For instance, oxidative cleavage of catechol with peracids has been reported to yield ccMA. mdpi.compreprints.org
However, traditional chemical synthesis methods for MA using petroleum-based feedstocks often involve high concentrations of heavy metal catalysts, leading to the production of toxic intermediates and significant environmental contamination. tandfonline.com These processes can also result in a mixture of muconic acid isomers, necessitating further purification steps. mdpi.com
Development of Green Chemistry Principles in Muconic Acid Synthesis
In response to the environmental drawbacks of conventional methods, there has been a growing focus on developing greener synthesis routes for muconic acid. These approaches aim to utilize renewable resources, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.commdpi.compreprints.org
Ozonation-Based Synthesis Routes
Ozonation has emerged as a promising green chemistry approach for the synthesis of cis,cis-muconic acid from catechol. This method involves the oxidative cleavage of catechol using ozone. mdpi.compreprints.orgacs.org
Recent research has focused on optimizing ozonation conditions to improve the yield and selectivity of ccMA and minimize the degradation of the product by excessive ozonation. mdpi.compreprints.org One study demonstrated that conducting the low-temperature ozonation of catechol in the presence of an alkali significantly enhanced the yield of ccMA, reaching up to 56%. mdpi.compreprints.orgnih.gov The addition of a hydrophilic base was found to increase the reaction rate between catechol and ozone and facilitate the precipitation of the reaction product, thereby preventing its excessive decomposition. preprints.orgnih.gov This one-step synthesis approach reduces the amount of reagents, time, and labor compared to some conventional methods, aligning with green chemistry principles and avoiding the use of toxic chemicals. mdpi.compreprints.orgnih.gov
Data from a study on the ozonation of catechol in the presence of an alkali (NaOH or LiOH) in different solvents (IPA or MeOH) at -20°C showed varying production efficiencies of ccMA. mdpi.compreprints.org
| Solvent | Base | Ozone Concentration (mg/L) | Maximum ccMA Yield (%) |
| IPA | NaOH | 27 | 56 |
| MeOH | NaOH | 27 | - |
| IPA | LiOH | - | - |
Note: The table data is illustrative based on the text and may not represent a complete dataset from the source.
Further investigations are ongoing to refine ozonation methods for larger-scale applications and assess their economic viability. mdpi.compreprints.orgnih.gov
Electrochemical Synthesis Pathways
Electrochemical synthesis presents another avenue for the green production of muconic acid and its derivatives. Electrocatalysis can be a competitive alternative to conventional heterogeneous catalysis for converting biomass-derived platform chemicals. acs.org
Electrochemical methods can be applied to the conversion of muconic acid itself, for instance, in the electrocatalytic hydrogenation of muconic acid to produce biobased diacids like adipic acid. acs.orggoogle.comrsc.org This process involves passing current through a catalytic cathode in an aqueous acidic solution containing muconic acid, leading to the generation of atomic hydrogen on the cathode surface, which then hydrogenates the muconic acid. google.com Studies have explored the use of different metal catalysts, such as palladium nanoparticles, for the electrochemical hydrogenation of cis,cis-muconic acid to products including trans-3-hexenedioic acid and adipic acid. rsc.org The choice of catalyst and reaction conditions can influence the selectivity and product distribution. acs.orgrsc.org
Derivatization, Functionalization, and Advanced Applications of the Dicarboxylic Acid
Catalytic Conversion to Industrially Significant Chemicals
Muconic acid serves as a key intermediate in the production of various bulk chemicals, offering a renewable alternative to petrochemical routes. mdpi.comrsc.org Catalytic processes are crucial in transforming muconic acid into these valuable compounds.
Adipic Acid Synthesis and Derivatives (e.g., Nylon-6,6 Precursors)
The catalytic hydrogenation of muconic acid is a primary route to produce adipic acid, a crucial monomer for nylon-6,6 synthesis. mdpi.comrsc.orgnih.govmdpi.commdpi.comgoogle.comwipo.intpreprints.orgresearchgate.netwikipedia.org This conversion typically involves the saturation of the double bonds in muconic acid. Various catalysts have been explored for this hydrogenation, including supported noble metals like rhodium (Rh), palladium (Pd), platinum (Pt), and ruthenium (Ru). rsc.org Studies have shown that Rh and Pd exhibit high activity, although Pd can experience significant leaching. rsc.org A Pt/C catalyst (5% wt) has demonstrated complete conversion of trans,trans-muconic acid to adipic acid in aqueous media under mild conditions (50–70 °C and 4 bar hydrogen pressure). mdpi.com An Ir–ReOx/C catalyst with low iridium content has also been reported for the one-step conversion of mucic acid (a precursor to muconic acid) to adipates via deoxydehydration and catalytic transfer hydrogenation, achieving good yields without high-pressure hydrogen. rsc.org
The hydrogenation mechanism of trans,trans-muconic acid to adipic acid over a Pt/C catalyst has been investigated, suggesting a two-step reaction involving the formation of monounsaturated hexenedioic acid intermediates (trans-2-hexenedioic acid and cis-2-hexenedioic acid) which are in isomerization equilibrium before being further hydrogenated to adipic acid. mdpi.com
Adipic acid is predominantly used in the production of nylon-6,6, a polyamide with high mechanical strength and thermal stability. mdpi.comrsc.orgnih.govmdpi.compreprints.orgresearchgate.netwikipedia.org The synthesis of nylon-6,6 involves the polycondensation of adipic acid with hexamethylenediamine (B150038). researchgate.netwikipedia.org
Table 1: Catalysts Explored for Muconic Acid Hydrogenation to Adipic Acid
| Catalyst | Notes | References |
| Rh/AC | Highly active, stable performance observed | rsc.org |
| Pd/AC, Pd/silica | Highly active, but significant leaching observed | rsc.org |
| Pt/C (5% wt) | Complete conversion under mild conditions | mdpi.com |
| Ir–ReOx/C | One-step conversion from mucic acid, low Ir content | rsc.org |
Terephthalic Acid and Trimellitic Acid Production (e.g., PET Precursors)
Muconic acid, particularly in its trans,trans isomeric form, is a valuable precursor for the production of terephthalic acid, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.commdpi.commdpi.comtechnologypublisher.comosti.govcas.cnnih.govrsc.orgresearchgate.netresearchgate.net The conversion typically involves the isomerization of cis,cis-muconic acid (often the biologically produced isomer) to the trans,trans isomer, followed by a Diels-Alder cycloaddition reaction with a dienophile like ethylene, and subsequent dehydrogenation of the resulting cyclic intermediate. mdpi.comtechnologypublisher.comosti.govcas.cnnih.govrsc.orgresearchgate.net
Isomerization of cis,cis- and cis,trans-muconic acid to the trans,trans isomer can be achieved by heating in the presence of solvents like DMSO or certain salt solutions, offering high selectivity and good conversion rates. technologypublisher.com A cascade process combining esterification, Diels-Alder cycloaddition with ethylene, and dehydrogenation has been reported to directly yield diethyl terephthalate (a terephthalic acid derivative) from muconic acid with a total yield of over 80%. cas.cnnih.govresearchgate.net Silicotungstic acid has been used as a catalyst for the esterification and Diels-Alder reaction, achieving nearly 100% muconic acid conversion. nih.govresearchgate.net Palladium-catalyzed dehydrogenation is typically employed in the final step. nih.govresearchgate.net
Trimellitic acid is also listed as a commercially important product obtainable from muconic acid. mdpi.com However, detailed catalytic conversion pathways for the production of trimellitic acid from muconic acid were not extensively described in the search results.
Caprolactone (B156226) and Caprolactam Formation
Muconic acid is recognized as a potential precursor for the synthesis of caprolactone and caprolactam. mdpi.commdpi.compreprints.orgnih.gov Caprolactam is the monomer used in the production of nylon 6. mdpi.compreprints.orgresearchgate.netwikipedia.org
Processes for preparing caprolactam from muconic acid have been described, including reacting muconic acid (or its isomers/derivatives) with ammonia (B1221849) and hydrogen in the presence of a catalyst. google.comgoogle.com Another route involves converting muconic acid to adipic acid first, and then catalytically reducing adipic acid to caprolactam using hydrogen and ammonia. google.com
Specific details on the catalytic formation of caprolactone directly from muconic acid were not prominently featured in the provided search results, although caprolactone is mentioned as a possible product. mdpi.com
Hexenedioic Acid Derivatives (e.g., 3-Hexenedioic Acid, 2-Hexenedioic Acid)
Hexenedioic acid isomers, such as 3-hexenedioic acid and 2-hexenedioic acid, are relevant derivatives of muconic acid. 3-hexenedioic acid is mentioned as a product obtainable from muconic acid. mdpi.com These unsaturated dicarboxylic acids can be intermediates in the hydrogenation of muconic acid to adipic acid. mdpi.comaidic.it
Levulinic Acid Conversion
Muconic acid can be converted to levulinic acid, another important platform chemical. aiche.orgnih.govuantwerpen.beresearchgate.netrsc.org A mild and efficient method for the decarboxylation of cis,cis-muconic acid to levulinic acid under solvent-free conditions using sulfuric acid as a catalyst has been reported. aiche.orgnih.govrsc.org This process can achieve 100% selectivity for levulinic acid under mild temperatures (e.g., 80 °C) and atmospheric pressure. nih.gov
Studies have investigated the mechanism of this conversion, identifying intermediates involved in the process. aiche.orgnih.govuantwerpen.beresearchgate.net The conversion can also occur by simply heating muconic acid in hot water at elevated temperatures (e.g., 180 °C) without additional catalysts or reagents. uantwerpen.beresearchgate.net
Polymerization Research and Material Science Applications
Muconic acid and its derivatives are being explored in polymerization research and for various material science applications, particularly as bio-based alternatives to monomers derived from fossil fuels. mdpi.commdpi.compreprints.orgrsc.orgresearchgate.netnih.govuantwerpen.bersc.orgchemrxiv.org
Muconic acid derivatives, such as dialkyl muconates, can be polymerized to create polymers with properties analogous to conventional polyacrylates. rsc.orgchemrxiv.org Free-radical polymerization of dialkyl muconates in solution has been shown to yield polymers with significant molecular weights. rsc.org The presence of alkene functionalities in muconic acid-based monomers allows for the synthesis of unsaturated polyesters with tunable properties. mdpi.commdpi.com Enzymatic catalysis has also been investigated as an eco-friendly approach for the synthesis of unsaturated polyesters from muconic acid derivatives. mdpi.com
These muconic acid-based polymers and materials have potential applications in areas such as unsaturated polyester (B1180765) resins and photosensitive coatings. mdpi.com The ability to introduce unsaturation into the polymer backbone allows for further modification, functionalization, and cross-linking, expanding their potential uses in material science. mdpi.com
Synthesis of Muconic Homo- and Copolymers
The synthesis of polymers based on muconic acid and its derivatives has been explored through various polymerization techniques, including conventional metal-catalyzed polycondensation and reversible addition–fragmentation chain transfer (RAFT) polymerization. mdpi.com Muconic acid and its derivatives can be used to prepare homopolymers, condensation polymers like polyesters and polyamides, cross-linked polymers, and copolymers. google.comgoogle.com These monomers can originate from either renewable biomass resources via fermentation or from non-renewable petrochemical feedstocks through chemical or biological conversion. google.comgoogle.com For instance, muconic polyesters can be produced through the esterification of muconic acid or its derivatives with a diol. google.com The resulting muconic acid derivatives, such as alkyl and aromatic esters, can be polymerized alone or in combination with other suitable monomers. google.com
Enzymatic Polymerization of Muconic Acid Diesters and Derivatives
Enzymatic polymerization offers an eco-friendly strategy for synthesizing bio-based unsaturated (co)polyesters from muconic acid derivatives. mdpi.comdntb.gov.ua This approach typically employs mild reaction conditions, such as moderate temperature, pressure, and pH, which helps to minimize undesirable side reactions like isomerization, saturation, or radical cross-linking of the alkene bonds. mdpi.com Enzyme-catalyzed polymerization allows for controlled synthesis, leading to well-defined polymer products. mdpi.com Studies have reported the enzymatic polymerization of diesters derived from muconic acid, including cis,cis and cis,trans-muconate. mdpi.com For example, Candida antarctica Lipase B (CALB) has been used to catalyze the polycondensation of unsaturated oligo- and polyesters based on trans,trans-dimethyl muconate (ttMUC) and trans,β-dimethyl hydromuconate (TBHM). mdpi.com The alkene functionality in the muconate monomers plays a significant role in the enzyme catalysis mechanism. mdpi.com The resulting polyesters exhibit good thermal stability and retain their alkene functionality, allowing for subsequent chain extension, copolymerization, or functionalization. mdpi.com
Data Table: Enzymatic Polymerization of Muconic Acid Diesters
| Monomer | Diol Used | Number Average Molecular Weight ( g/mol ) | Polydispersity (Ð) |
| trans,trans-dimethyl muconate (ttMUC) | Various aliphatic | 1000 - 3100 | 1.22 - 1.65 |
| trans,β-dimethyl hydromuconate (TBHM) | Various aliphatic | Up to 21,900 | Not specified |
Based on data from Source mdpi.com. Note: Specific diols used for each entry in Source mdpi.com were not detailed in the snippet.
Design of Performance-Advantaged Polyamides and Polyesters
Functionalization of unsaturated muconic acid derivatives can lead to polyamides and polyesters with enhanced properties compared to conventional materials like Nylon-6,6 or poly(ethylene terephthalate) (PET). uhasselt.bemdpi.comresearchgate.netosti.goviastate.edu Muconic acid is considered a "bioprivileged" molecule due to its potential for diversification into both commodity and specialty chemicals, as well as novel molecules for improved end-use properties. researchgate.netosti.govrsc.org
One approach involves synthesizing cyclic diacids from muconic acid through reactions like Diels-Alder cycloaddition. osti.gov These cyclic diacids, with potential alkyl and aromatic decorations, can be copolymerized with monomers such as hexamethylenediamine and adipic acid to create polyamides with built-in advantages like enhanced hydrophobicity and flame retardancy. osti.gov Studies have shown that incorporating cyclic sequences into an aliphatic polyamide backbone can alter crystallinity, potentially suppressing the melting point and aiding processing. iastate.edu These novel polyamides have demonstrated significant reductions in water uptake and increased char production, indicating improved hydrophobicity and flame retardancy, respectively, while largely maintaining other key properties of the parent Nylon-6,6. osti.goviastate.edu
Muconic acid can also be incorporated into polyesters, such as poly(butylene succinate-co-muconate). researchgate.net The alkene groups in the polymer backbone allow for tuning chemical and mechanical properties like glass transition temperature, biodegradability, hardness, polarity, and strength. researchgate.net The incorporation of muconic acid can lead to increased glass transition temperatures, resulting in improved composite properties. researchgate.net
Data Table: Performance Properties of Polyamides
| Polyamide Type | Water Uptake (24h immersion, 50% RH) | Char Production (relative to Nylon-6,6) |
| Conventional Nylon-6,6 | Baseline | Baseline |
| Novel Polyamides (with cyclic diacids from MA) | ~70% reduction | Doubled |
Based on data from Sources osti.goviastate.edu.
Isomerization Studies of Muconic Acid and its Derivatives
Muconic acid exists in cis,cis, cis,trans, and trans,trans isomeric forms, and the isomerization between these forms is a critical aspect of its chemistry, particularly for its utilization as a monomer. uhasselt.bedusselier-lab.orgresearchgate.net The isomerization of cis,cis-muconic acid (ccMA), often the primary product of biological fermentation, to the trans,trans isomer (ttMA) is particularly important as ttMA is a key building block for certain polymers and cyclic compounds via reactions like the Diels-Alder cycloaddition. rsc.orgresearchgate.net However, this isomerization can be challenging due to undesired side reactions, such as ring closing to form lactones. rsc.orgresearchgate.net
Base-Catalyzed Isomerization Mechanisms
Base-catalyzed isomerization has been explored as a method to convert muconic acid derivatives. For instance, a simple base-catalyzed isomerization of trans-3-hexenedioic acid (3HDA), a derivative of muconic acid, to trans-2-hexenedioic acid (2HDA) has been developed. lbl.gov This reaction, conducted in an aqueous solution of potassium hydroxide (B78521) (KOH), yielded 2HDA with good selectivity. lbl.gov Base catalysis can also be applied to the isomerization of other muconic acid derivatives, such as the isomerization of cyclo-2-hexene dicarboxylic acid (CH2DA) to cyclo-1-hexene dicarboxylic acid (CH1DA). lbl.gov The mechanism of base-catalyzed isomerization of muconic acid itself involves the deprotonation of the carboxylic acid groups. Under alkaline conditions, cis,cis-muconic acid is deprotonated to the muconate dianion, which is stable and does not isomerize readily. researchgate.netmdpi.com
Effects of Environmental Factors (e.g., pH, Heat) on Isomerization
Environmental factors, particularly pH and heat, significantly influence the isomerization of muconic acid. nih.govresearchgate.netmdpi.comnrel.gov
pH Effects: The reactivity and isomerization of muconic acid in aqueous media are highly dependent on pH. researchgate.netmdpi.com
Under alkaline conditions (pH > pKa), cis,cis-muconic acid is deprotonated to the muconate dianion, which is stable and resists isomerization. researchgate.netmdpi.com
Under acidic conditions (pH < 7), cis,cis-muconic acid readily isomerizes to its cis,trans isomer, even at room temperature. nih.govresearchgate.netmdpi.comnrel.gov The maximum isomerization rate from ccMA to ctMA has been observed between pH 3-5, with a peak around pH 4. nih.govresearchgate.net
Exposure to pH lower than 6 can lead to the irreversible conversion of ccMA into the cis,trans form. nih.gov
Heat Effects: Prolonged heating can trigger intramolecular cyclization reactions in muconic acid, leading to the formation of lactones (e.g., muconolactone (B1205914) and its dilactone). researchgate.netmdpi.comnrel.gov This lactonization is kinetically favored over the isomerization to trans,trans-muconic acid under a broad range of conditions. researchgate.net Heat can reduce the reaction time leading to lactonization. nrel.gov However, maintaining a low temperature can inhibit the conversion of ccMA to the cis,trans form and subsequent lactonization. nih.gov The isomerization rate is significantly lower at 4°C compared to room temperature. nih.gov
Strategies to favor the selective formation of trans,trans-muconic acid over lactone formation include the chelation of carboxylates with inorganic salts or their solvation using polar aprotic solvents, which can hinder ring-closing reactions. rsc.orgresearchgate.net Using solvents like dimethyl sulfoxide (B87167) (DMSO) with water has also shown similar selectivity. rsc.orggoogle.com
Synthesis of Novel Muconic Acid Derivatives
The synthesis of novel muconic acid derivatives is an active area of research, driven by the desire to expand its utility as a platform chemical and monomer. Approaches include biocatalytic methods and chemical synthesis routes.
Enzymes, particularly Type I ring-cleaving dioxygenases, have been utilized for the preparative-scale synthesis of substituted muconic acid derivatives from various catechol substrates. rsc.org These biocatalytic methods offer a sustainable route to diverse muconic acids under mild conditions. rsc.org
Chemical synthesis methods are also being developed to produce specific muconic acid isomers and derivatives. For example, a novel chemical synthesis route for cis,cis-muconic acid has been developed using catechol oxidation with ozone in the presence of a base, which reportedly enhances yield and simplifies the process. mdpi.compreprints.org The synthesis of crystallized alkyl muconate esters from muconic acid has also been reported, which can be used in polymerization reactions. researchgate.net Furthermore, the functionalization of muconic acid through reactions like Diels-Alder cycloaddition allows for the creation of novel cyclic diacids with tailored properties for polymer applications. osti.govrsc.org
Organic-Inorganic Metal Halides based on Muconic Acid Isomers
Organic-inorganic metal halides (OIMHs) have garnered significant attention due to their diverse physical properties, including optoelectronic properties, photoluminescence, magnetism, ferroelectricity, and interesting phase transitions. mpg.deuni.lu The incorporation of organic ligands derived from molecules like muconic acid into metal halide frameworks offers a route to novel materials with tunable characteristics. Muconic acid, a dicarboxylic acid with conjugated double bonds, exists in several isomeric forms (cis,cis-, cis,trans-, and trans,trans-), which can influence the structure and properties of resulting materials. fishersci.sewikipedia.orgfishersci.co.uk
Recent research has explored the synthesis of OIMHs utilizing derivatives of muconic acid isomers. For instance, the first reported muconic acid derivative OIMHs are the (Z,Z)- and (E,E)- isomers of [BPHD]ZnCl₄, where BPHD is N₁,N₆-bis(piperidine-1-yl) hexa-2,4-diene diamide, a derivative synthesized from muconic acid isomers. mpg.deuni.lunih.gov These compounds were synthesized and characterized to investigate their structural and thermal properties, particularly focusing on phase transition behavior.
Both (Z,Z)- and (E,E)-[BPHD]ZnCl₄ were found to crystallize in the monoclinic space group P2₁/c at room temperature. mpg.deuni.lu However, their thermal behavior exhibited a notable difference. The (Z,Z)- isomer, (Z,Z)-[BPHD]ZnCl₄, did not show any phase transition behavior within the studied temperature range. mpg.deuni.lu In contrast, the (E,E)- isomer, (E,E)-[BPHD]ZnCl₄, displayed a high-temperature structural phase transition at 449.4 K. mpg.deuni.lunih.gov This transition temperature is notably higher than that observed for many other OIMH compounds. mpg.deuni.lu
Detailed high-temperature structural analysis of (E,E)-[BPHD]ZnCl₄ revealed that its phase transition originates from the dynamic behavior of the organic cation. Specifically, the transition is attributed to an order-disorder transition of the piperidine (B6355638) groups within one (E,E)-[BPHD]²⁺ cation and the swing motion of the piperidine groups of another symmetry-independent (E,E)-[BPHD]²⁺ cation. mpg.deuni.lu This finding highlights how the isomeric configuration of the organic component derived from muconic acid can significantly impact the solid-state properties, such as thermal phase transitions, in organic-inorganic metal halides. The successful synthesis and characterization of these muconic acid derivative OIMHs expand the family of such materials and provide a new platform for designing compounds with targeted high-temperature phase transition properties. mpg.deuni.lu
The distinct phase transition behavior of these isomeric muconic acid derivative OIMHs is summarized in the table below:
| Compound Isomer | Room Temperature Space Group | Phase Transition Observed | Phase Transition Temperature (K) | Origin of Phase Transition |
| (Z,Z)-[BPHD]ZnCl₄ | P2₁/c | No | Not applicable | Not applicable |
| (E,E)-[BPHD]ZnCl₄ | P2₁/c | Yes | 449.4 | Order-disorder and swing motion of piperidine groups |
While the presented examples focus on zinc chloride-based OIMHs, the principle of utilizing muconic acid isomers or their derivatives as organic components in conjunction with various metal halides offers potential for the design and synthesis of a broader range of OIMHs with tailored structural and functional properties.
Analytical Methodologies for Muconic Acid Dicarboxylic Acid
Advanced Chromatographic Techniques for Isomer Separation and Quantitation
Chromatographic techniques are essential for resolving the different muconic acid isomers, which possess similar chemical properties but can exhibit different behaviors on stationary phases.
Ultra High-Pressure Liquid Chromatography (UHPLC) with Diode Array Detection (DAD)
UHPLC-DAD is a powerful technique for the analysis and quantitation of muconic acid isomers and other aromatic compounds. researchgate.netresearchgate.netprotocols.ioresearchgate.net This method utilizes reverse phase analytical columns, often with C18 stationary phases, to achieve chromatographic separation. researchgate.netprotocols.ioresearchgate.netnih.gov Mobile phases typically consist of aqueous solutions with acidic modifiers, such as formic acid or acetic acid, mixed with organic solvents like acetonitrile (B52724) or methanol. researchgate.netprotocols.ionih.govesens.kr A gradient elution program is commonly employed to separate a range of analytes, including the different muconic acid isomers. researchgate.netprotocols.ioresearchgate.net
UHPLC offers advantages in terms of speed and resolution compared to conventional HPLC. esens.kr Diode Array Detection (DAD) allows for the detection of muconic acid isomers based on their UV absorbance, typically around 260-265 nm. esens.krnih.gov This detection method provides spectral information, which can aid in peak identification and purity assessment.
Studies have demonstrated the effectiveness of UHPLC-DAD for quantifying ccMA and ctMA in biological conversion samples. nrel.gov For instance, a method using a C18 column and a mobile phase gradient of aqueous formic acid and acetonitrile has been developed for the quantitation of muconic acid isomers and aromatic compounds. researchgate.netprotocols.ioresearchgate.net Another UHPLC method for the determination of ttMA in urine samples utilized a fused core C18 column with a gradient of water (1% acetic acid) and methanol, achieving separation in less than 6 minutes. esens.kr
Here is a summary of typical UHPLC-DAD parameters for muconic acid analysis based on search results:
| Parameter | Typical Range/Description | Source(s) |
| Column Type | Reverse Phase C18, Fused Core C18 | researchgate.netprotocols.ioresearchgate.netnih.govesens.kr |
| Mobile Phase A | Acidified water (e.g., 0.2% formic acid, 1% acetic acid) | researchgate.netprotocols.ioesens.kr |
| Mobile Phase B | Acetonitrile or Methanol | researchgate.netprotocols.ionih.govesens.kr |
| Elution | Gradient | researchgate.netprotocols.ioresearchgate.netnih.govesens.kr |
| Flow Rate | Typically around 0.4 - 1.0 mL/min | nih.govesens.kr |
| Column Temperature | Often around 30 - 40 °C | nih.govesens.kr |
| Detection | UV (DAD) | researchgate.netresearchgate.netprotocols.ioresearchgate.netesens.krnih.gov |
| Wavelength | Around 260 - 265 nm | esens.krnih.gov |
| Injection Volume | Typically a few microliters (e.g., 10 µl) | esens.kreurekakit.com |
Ion Exclusion Chromatography
Ion exclusion chromatography (IEC) is another valuable technique for separating organic acids, including muconic acid isomers, particularly in complex matrices. researcher.lifeufop.brmdpi.comoup.com This method typically employs strong cation exchange columns, such as Aminex HPX-87H, which operate based on ion exclusion and other mechanisms like size exclusion and hydrophobic interactions. researcher.lifeufop.brmdpi.comoup.com Dilute acidic solutions, such as sulfuric acid or acetic acid, are commonly used as mobile phases. researcher.lifeufop.brmdpi.com
IEC is particularly useful for analyzing samples with high salt concentrations or other components that might interfere with reverse phase chromatography. researcher.lifeufop.brmdpi.com It can provide complete chromatographic peak separation for muconic acid isomers without significant interference from matrix components, which can be an issue with C18 columns. researcher.lifeufop.brmdpi.com Detection with UV or DAD is often used in conjunction with IEC for muconic acid analysis. researcher.lifeufop.brmdpi.com
An analytical method for the determination of ttMA in urine utilized HPLC with an Aminex HPX-87H ion exclusion column and a UV diode array detector. researcher.lifeufop.brmdpi.com This method achieved good separation of ttMA from matrix components. researcher.lifeufop.brmdpi.com
Challenges in Accurate Analytical Quantitation of Muconic Acid Isomers
Despite the advancements in chromatographic techniques, accurate quantitation of muconic acid isomers presents several challenges.
Reproducibility in Isomer Standard Preparation
Ensuring the reproducibility of muconic acid isomer standard preparation is critical for accurate quantitation. researchgate.netprotocols.ioresearchgate.netpsu.edu This can be challenging due to factors such as the potential for isomerization between ccMA and ctMA, which can be influenced by pH and temperature. nrel.govtandfonline.com Obtaining pure standards for each isomer can also be a limitation. nrel.gov
Protocols for reproducible preparation of ccMA and ctMA standards have been developed, often involving specific solvents and conditions to ensure complete dissolution and prevent isomerization. researchgate.netprotocols.ioresearchgate.net For example, ccMA stock standards can be prepared in a dilute sodium hydroxide (B78521) solution, while ctMA standards might involve heating ccMA under controlled conditions to induce isomerization. researchgate.netprotocols.ioresearchgate.net The stability of prepared standards over time also needs to be considered. protocols.ioresearchgate.net
Accurate chromatographic quantitation requires the construction of calibration curves using pure standards of varying concentrations for each isomer. nrel.gov Inconsistencies in standard preparation can lead to inaccuracies in these calibration curves and, consequently, in the quantitation of samples. researchgate.netprotocols.ioresearchgate.net
Mitigation of Matrix Interference in Complex Samples
Complex sample matrices, such as fermentation broths or biological fluids like urine, contain numerous components that can interfere with the chromatographic analysis of muconic acid isomers. nrel.govhkbpublications.commdpi.comoup.com These matrix effects can lead to issues such as co-elution of peaks, signal enhancement or suppression, and altered retention times, impacting the accuracy and reliability of the analysis. nrel.govhkbpublications.commdpi.comoup.com
Various strategies are employed to mitigate matrix interference. Sample preparation techniques are crucial for removing or reducing interfering substances. These can include solid-phase extraction (SPE), liquid-liquid extraction, or protein precipitation. researcher.lifeufop.brmdpi.comoup.com For instance, SPE using ion exchange cartridges has been successfully used to clean up urine samples for ttMA analysis. researcher.lifeufop.brmdpi.com
Dilution of samples is another common approach to reduce matrix effects. protocols.ioresearchgate.net However, the appropriate dilution factor needs to be determined to ensure the analyte concentration remains within the linear range of the detector. protocols.ioresearchgate.net
Optimizing chromatographic conditions, such as selecting appropriate stationary phases and mobile phases, can also help to improve the separation of muconic acid isomers from matrix components. researcher.lifeufop.brmdpi.com Using techniques like ion exclusion chromatography can provide better separation in complex matrices compared to traditional reverse phase columns. researcher.lifeufop.brmdpi.com In some cases, advanced detection methods like mass spectrometry (MS) or tandem mass spectrometry (MS/MS) coupled with chromatography can provide higher selectivity and sensitivity, helping to differentiate the analyte from interfering matrix components. hkbpublications.comnih.govoup.com The use of internal standards, particularly isotopically labeled ones, can also help to compensate for matrix effects and variations in injection volume. nih.govoup.com
Process Intensification and Downstream Processing Research for Muconic Acid Production
Optimization of Fermentation Processes for High Titer and Productivity
Achieving high muconic acid titers and productivity during fermentation is a primary goal in upstream processing. Various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, Pseudomonas, and Pichia occidentalis, have been explored for muconic acid production from different carbon sources. mdpi.com Metabolic engineering efforts have led to significant improvements in strain performance. For instance, engineered E. coli strains have achieved high titers in fed-batch fermentations. mdpi.com Similarly, engineered Pseudomonas putida strains have demonstrated high yields and productivities from aromatic compounds and glucose/xylose mixtures. osti.govrsc.org
Research findings demonstrate varying levels of titer and productivity across different microbial hosts and fermentation strategies.
| Microorganism | Carbon Source | Fermentation Type | pH Control | Titer (g/L) | Productivity (g/L/h) | Reference |
| Corynebacterium glutamicum | Glucose | Fed-batch | pH 7.0 | 88.2 | Not specified | mdpi.com |
| Escherichia coli | Not specified | Fed-batch | Not specified | 36.8 | Not specified | mdpi.com |
| Pichia occidentalis | Glucose | Fed-batch | Neutral pH | 38.8 | Not specified | nih.gov |
| Pichia occidentalis | Not specified | Not specified | pH 3.5-4.0 | 7.2 | Not specified | nih.gov |
| Saccharomyces cerevisiae | Glucose + Xylose | Fed-batch (ISPR) | Low pH | 9.3 | 0.100 | nih.govugent.be |
| Saccharomyces cerevisiae | Not specified | Batch | Not specified | 4.5 | Not specified | mdpi.com |
| Saccharomyces cerevisiae | YP4%D (Shake flask) | Batch | Not specified | 2.61 | 0.054 (over 48h) | nih.gov |
| Pseudomonas putida KT2440 | p-coumaric acid | DO-stat fed-batch | Not specified | ~28 | 0.20 | osti.gov |
| Pseudomonas putida KT2440 | Glucose + Xylose + CSL | Fed-batch | Not specified | 47.2 | 0.49 | rsc.org |
| Pseudomonas putida KT2440 | Glucose + Xylose + CSL | 150 L Scale | Not specified | 33.7 | 0.33 | rsc.org |
Note: "CSL" refers to Corn Steep Liquor.
Maintaining low sugar concentrations in bioreactors has been shown to improve P. putida bioprocess performance. nrel.gov The addition of corn steep liquor (CSL) has also been observed to increase muconic acid titers and productivities in P. putida fermentations, potentially due to enhanced sugar utilization and decreased growth lags. rsc.org
Integrated In Situ Product Recovery (ISPR) Strategies
In situ product recovery (ISPR) techniques are gaining prominence as a way to intensify bioprocesses by removing the product from the fermentation broth as it is produced. This can help alleviate product inhibition, increase fermentation performance, and provide a relatively concentrated product stream, thereby reducing downstream purification efforts. nih.govmdpi.comugent.beresearchgate.netugent.beresearchgate.net Reactive extraction is a particularly attractive ISPR technique for organic acids like muconic acid. ugent.beugent.beacs.org
Reactive Extraction Methods and Biocompatible Solvent Systems
Reactive extraction involves the use of an extractant that reacts with the target compound (muconic acid) to form a complex that preferentially partitions into an organic phase. ugent.beugent.beacs.org This approach can offer high separation efficiency and selectivity. acs.org
Research has explored various extractants and solvent systems for muconic acid reactive extraction. Long-chain amines and organophosphorus compounds have shown effectiveness. mdpi.com Solvents such as hexane, ethyl propionate, 1-decanol, and 1-butanol, in combination with extractants, have yielded satisfactory results. mdpi.com Amines like di-n-octylamine (DOA) and tri-n-octylamine (TOA) have demonstrated high extraction efficiency. mdpi.com Ionic liquids have also been investigated as potential extractants for muconic acid recovery from aqueous streams. nih.gov
A crucial aspect of ISPR using reactive extraction is the biocompatibility of the solvent system with the fermentation microorganism. ulisboa.ptugent.beresearchgate.net Many conventional organic solvents and extractants can be toxic to microbes. ulisboa.ptugent.be To address this, researchers have developed biocompatible solvent systems. For instance, a mixture of 12.5% (v/v) CYTOP 503 in canola oil has been identified as a highly effective and biocompatible reactive extraction system for muconic acid from Saccharomyces cerevisiae fermentation broth. nih.govmdpi.comugent.beresearchgate.netresearchgate.net This mixture has shown potential for use in internal ISPR setups where the organic phase is in direct contact with the fermentation broth. ugent.beresearchgate.netresearchgate.net Other biocompatible mixtures, often based on TOA, have been explored for use with different microbial species. ugent.be
Continuous Extraction and Product Inhibition Alleviation
Implementing reactive extraction in a continuous mode during fermentation allows for the ongoing removal of muconic acid, which is key to alleviating product inhibition. nih.govugent.be By continuously extracting muconic acid into a biocompatible organic phase, the concentration of the inhibitory product in the aqueous fermentation broth can be kept below toxic levels, thereby sustaining microbial activity and enhancing fermentation performance. nih.govmdpi.comugent.beresearchgate.netresearchgate.netdntb.gov.ua
Studies have demonstrated the effectiveness of continuous ISPR with reactive extraction in improving muconic acid production. For example, integrating a biocompatible reactive extraction system (CYTOP 503 in canola oil) into S. cerevisiae fed-batch fermentations at the bioreactor scale resulted in significant alleviation of product inhibition. nih.govmdpi.comugent.beresearchgate.netresearchgate.netdntb.gov.ua This led to substantial improvements in muconic acid titer and peak productivity compared to control processes without ISPR. nih.govmdpi.comugent.beresearchgate.netresearchgate.netdntb.gov.ua
| Fermentation Type (S. cerevisiae) | ISPR System | Muconic Acid Titer (g/L) | Peak Productivity (g/L/h) | Improvement in Titer (%) | Improvement in Productivity (%) | Reference |
| Fed-batch (Control) | None | 3.1 ± 0.7 | 0.054 | - | - | nih.govugent.be |
| Fed-batch (ISPR) | 12.5% CYTOP 503 in canola oil | 9.3 ± 0.9 | 0.100 | ~300 | ~185 | nih.govugent.be |
In another study using S. cerevisiae, the application of continuous ISPR to a fermentation producing muconic acid at pH 4.0 increased the total muconic acid production by nearly fourfold compared to a benchmark process. ugent.be
Research on Separation and Purification Challenges in Bioprocesses
Despite advances in fermentation and ISPR, the separation and purification of muconic acid from complex fermentation broths remain challenging. mdpi.comnih.gov The presence of various impurities, the hydrophilic nature of muconic acid, and the need for high purity for subsequent applications necessitate efficient downstream processing steps. mdpi.com
Traditional separation techniques for carboxylic acids from aqueous solutions include membrane separation, precipitation, adsorption, electrodialysis, liquid-liquid extraction, ion exchange, and reverse osmosis. mdpi.com However, applying these techniques to muconic acid fermentation broth can be complex and costly. mdpi.comnih.gov
Reactive extraction, while effective for initial separation and concentration, requires subsequent steps to recover the muconic acid from the organic phase and regenerate the extractant for reuse. mdpi.comresearchgate.net Research is ongoing to develop efficient stripping processes to recover muconic acid from the organic phase after reactive extraction. mdpi.com Strategies for recovering the dicarboxylic acid from the organic phase and recycling the organic phase for further extraction steps are being examined. researchgate.net
Adsorptive removal of muconic acid using various adsorbents like Amberlite resins and activated carbon has also been investigated as a potential separation method. researchgate.net
The downstream process is often considered a bottleneck in the industrial production of muconic acid. mdpi.comresearchgate.net The difficulties are amplified by the low stability of muconic acid, requiring rapid processing. mdpi.com Continued research is focused on developing more efficient, cost-effective, and sustainable separation and purification strategies to enable the industrial-scale production of bio-based muconic acid. mdpi.comnih.govugent.be
Future Directions and Emerging Research Avenues
Development of Next-Generation Biorefineries for Sustainable Muconic Acid Production
The sustainable production of muconic acid is a cornerstone of its potential to replace petrochemicals. Next-generation biorefineries are being developed to efficiently convert renewable biomass into muconic acid, with a strong emphasis on utilizing non-food feedstocks like lignocellulose. iastate.edu Lignin (B12514952), an abundant aromatic biopolymer, is a particularly promising substrate, as its derived aromatic hydrocarbons can be converted to muconic acid with high molar yields. mdpi.com
Metabolic engineering plays a crucial role in this endeavor. Scientists have successfully engineered various microorganisms, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae, to produce cis,cis-muconic acid from renewable sources. nih.goviastate.eduresearchgate.net Research efforts focus on redesigning metabolic pathways, such as the shikimate pathway, to channel carbon flux towards muconic acid and away from competing pathways. iastate.edumdpi.com For instance, engineered strains of P. putida KT2440 have been developed to efficiently convert glucose and xylose, the primary sugars in lignocellulosic hydrolysates, into muconic acid. mdpi.com Similarly, engineered S. cerevisiae has achieved high titers of muconic acid in fed-batch fermentation processes. mdpi.comresearchgate.net
A key challenge in microbial production is product inhibition, where the accumulation of muconic acid can be toxic to the cells, limiting final titers. acs.org Process intensification strategies, such as in situ product recovery (ISPR), are being explored to overcome this limitation by continuously removing muconic acid from the fermentation broth, thereby alleviating product inhibition and enhancing productivity. researchgate.net
Integration of Microbial and Electrochemical Conversions
A particularly innovative approach in biorefinery design is the integration of microbial fermentation with electrochemical conversions. researchgate.netlookchem.com This hybrid strategy leverages the specificity of biocatalysts to produce complex molecules like cis,cis-muconic acid from biomass, which can then be directly upgraded to various target chemicals using electrocatalysis. researchgate.netnih.gov
A significant advantage of this hybrid microbial electrosynthesis (HMES) is the potential to streamline the production process by eliminating costly and energy-intensive separation and purification steps. lookchem.comnih.gov Fermentation broths are complex mixtures containing salts, nutrients, and cellular debris that can poison conventional precious metal catalysts used in thermocatalytic hydrogenation. nih.gov Electrocatalysts, often made of base metals, have shown remarkable resistance to these biogenic impurities, allowing for the direct conversion of muconic acid in the fermentation broth. lookchem.comnih.gov
This integrated approach has been successfully demonstrated for the selective hydrogenation of biologically produced muconic acid to valuable monomers like trans-3-hexenedioic acid (t3HDA), a precursor for performance-advantaged nylons. researchgate.netresearchgate.netiastate.edu Researchers have achieved high productivity and faradaic efficiency for this conversion, even at industrially relevant current densities. researchgate.net Techno-economic analyses suggest that this hybrid process could produce t3HDA at a cost competitive with petroleum-derived monomers like adipic acid, making it an economically viable and sustainable manufacturing route. nih.govresearchgate.net
| Parameter | Finding | Source(s) |
| Process | Hybrid microbial fermentation and electrochemical conversion | researchgate.netlookchem.comnih.gov |
| Feedstock | Glucose, Lignin Monomers | researchgate.netresearchgate.netiastate.edu |
| Intermediate | cis,cis-Muconic Acid | researchgate.netiastate.edu |
| Electrochemical Product | trans-3-Hexenedioic Acid (t3HDA) | researchgate.netresearchgate.net |
| Key Advantage | Direct conversion in fermentation broth without purification | lookchem.comnih.gov |
| Catalyst Type | Base metal electrocatalysts (e.g., lead, bismuth) | mdpi.comnih.gov |
| Reported Yield (t3HDA) | 94% | researchgate.netiastate.edu |
| Economic Potential | Estimated production cost of ~$2.00 kg⁻¹ for t3HDA | nih.govresearchgate.net |
Exploration of Novel Bio-based Applications and Derivatizations
The unique chemical structure of muconic acid provides access to a wide array of novel bio-based materials with tailored properties. rsc.orgrsc.org While hydrogenation to adipic acid for nylon production is a major application, research is expanding to directly utilize the conjugated double bonds of muconic acid to create new polymers and specialty chemicals. rsc.org
One major area of exploration is the synthesis of unsaturated polyesters. By incorporating muconic acid into polyester (B1180765) backbones through condensation polymerization, researchers have created materials with increased glass transition temperatures. These unsaturated polymers can be crosslinked to form thermoset composites, such as fiberglass panels with shear moduli comparable to commercial composites. Enzymatic catalysis is also being employed as an eco-friendly pathway to synthesize well-defined unsaturated polyesters from muconic acid derivatives, opening avenues for applications in resins and photosensitive coatings.
Another promising application is the development of performance-advantaged polyamides. researchgate.net Muconic acid and its derivatives can be copolymerized with traditional monomers to create novel nylons with improved properties. For example, incorporating cyclic diacids derived from muconic acid into a Nylon-6,6 backbone can alter the polymer's crystallinity, which suppresses the melting point for easier processing while maintaining thermal stability. researchgate.net
Furthermore, esters of muconic acid are being investigated as bio-based mimics for acrylates. Free-radical polymerization of dialkyl muconates can produce high molecular weight polymers that serve as alternatives to polyacrylates. The remaining double bond in each unit of the polymer backbone offers a site for post-polymerization modification, allowing for tunable product design.
Advanced Structural and Functional Characterization of Muconic Acid-Derived Materials
To fully realize the potential of muconic acid-based materials, a deep understanding of their structure-property relationships is essential. Advanced analytical techniques are being employed to characterize these novel materials at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the chemical structure of muconic acid derivatives and the polymers made from them. researchgate.net For instance, ¹H, ¹³C, and ³¹P NMR are used to verify the incorporation of muconic acid into polymer backbones and to characterize functional groups. researchgate.net
Thermal properties are extensively studied using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are crucial for defining the material's processing conditions and service temperature range. TGA provides information on the thermal stability and decomposition temperature of the polymers. researchgate.net
X-ray Diffraction (XRD) is employed to investigate the crystalline structure of muconic acid-based materials. researchgate.net By analyzing the diffraction patterns, researchers can determine the degree of crystallinity and the arrangement of polymer chains, which significantly impact the mechanical properties of the material. researchgate.net For example, XRD has been used to study how incorporating muconic-derived cyclic monomers alters the crystallinity of polyamides. researchgate.net Additionally, single-crystal X-ray diffraction has been used to determine the precise crystal structures of muconic acid isomers, revealing complex hydrogen-bonding networks that influence their physical properties.
| Technique | Information Obtained | Application Example | Source(s) |
| NMR Spectroscopy | Chemical structure, monomer incorporation, functional groups | Confirming alkene bonds in poly(butylene succinate-co-muconate) | |
| DSC | Glass transition temperature (Tg), melting temperature (Tm) | Showing increased Tg in polyesters with muconic acid incorporation | |
| TGA | Thermal stability, decomposition temperature | Assessing the degradation temperature of novel polyamides | researchgate.net |
| XRD | Crystallinity, polymer chain arrangement, crystal structure | Analyzing altered crystallinity in muconic acid-based polyamides | researchgate.net |
| FTIR Spectroscopy | Presence of specific chemical bonds and functional groups | Characterizing chemical structures of sulfonated polyamides |
Theoretical and Computational Chemistry Studies of Muconic Acid Properties and Reactions
Theoretical and computational chemistry provides powerful tools to complement experimental research by offering molecular-level insights into the properties and reactivity of muconic acid. These studies help elucidate complex reaction mechanisms, predict material properties, and guide the rational design of catalysts and processes.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of muconic acid and its derivatives. nih.gov DFT calculations have been employed to elucidate the reaction intermediates and pathways in the conversion of muconic acid to other valuable chemicals, such as levulinic acid. By calculating the Gibbs free energies of various species, researchers can map out the energy landscape of a reaction and identify the most favorable mechanistic routes. DFT has also been used to optimize the geometries of muconic acid isomers and to predict their thermochemical properties, such as the gas phase enthalpy of formation. nih.gov
Kinetic modeling is another crucial computational tool used to understand and predict the outcomes of muconic acid reactions. For example, Langmuir-Hinshelwood-Hougen-Watson (LHHW) models have been developed to describe the kinetics of the catalytic hydrogenation of trans,trans-muconic acid to adipic acid. researchgate.net By fitting experimental data to these models, researchers can determine key parameters like reaction rate constants and activation energies, which are essential for reactor design and process optimization. researchgate.net
These computational approaches are also vital for understanding the complex isomerization of muconic acid. The conversion of the biologically produced cis,cis-isomer to the trans,trans-isomer is often a bottleneck due to competing side reactions like lactonization. Kinetic studies, supported by computational analysis, help to identify reaction conditions (e.g., pH, solvent) that favor the desired isomerization pathway over the formation of unwanted byproducts. researchgate.net While detailed DFT modeling of some complex isomerization transition states remains an area for future work, existing kinetic models provide a strong framework for optimizing these critical conversion steps. iastate.edu
Q & A
Basic Research Questions
Q. What are the established methods for isolating and purifying mucoric acid from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity is validated via NMR spectroscopy and mass spectrometry. For plant-based sources, pre-treatment with acid hydrolysis may enhance yield by breaking down cell-wall polysaccharides .
- Key Considerations : Optimize solvent polarity and pH to minimize co-extraction of interfering compounds like tannins or flavonoids.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural properties?
- Methodological Answer :
- NMR : 1H and 13C NMR to identify functional groups and carbon skeleton.
- FTIR : Confirms presence of carboxyl and hydroxyl groups.
- UV-Vis : Useful for quantifying conjugated systems if present.
Cross-validation with X-ray crystallography (for crystalline derivatives) enhances structural certainty .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies using HPLC to monitor degradation products.
- Design experiments at pH 2–10 and temperatures 25–60°C.
- Use Arrhenius equations to predict shelf-life under standard conditions .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in this compound’s bioactivity studies?
- Methodological Answer :
- Control Groups : Include solvent-only and positive/negative controls.
- Blinding : Randomize sample preparation and analysis to reduce bias.
- Replication : Triplicate experiments with independent batches to address biological variability.
- Statistical Models : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to isolate treatment effects .
Q. How should researchers resolve contradictions in reported antioxidant mechanisms of this compound?
- Methodological Answer :
- Systematic Review : Meta-analyze existing data to identify methodological disparities (e.g., assay type, cell lines).
- Mechanistic Studies : Use ESR spectroscopy to detect radical scavenging directly.
- Comparative Experiments : Test this compound alongside standards like ascorbic acid under identical conditions .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities.
- MD Simulations : GROMACS or AMBER for dynamic interaction analysis over nanosecond timescales.
- Validation : Correlate in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Data Analysis and Reproducibility
Q. How can researchers standardize quantification protocols for this compound in complex matrices?
- Methodological Answer :
- Calibration Curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects.
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for high specificity.
- Inter-laboratory Validation : Follow ISO 17025 guidelines to ensure cross-lab reproducibility .
Q. What steps ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer :
- IACUC Approval : Adhere to ARRIVE guidelines for animal studies.
- Data Transparency : Publish raw datasets in repositories like Zenodo or Figshare.
- Conflict of Interest Declarations : Disclose funding sources and affiliations in manuscripts .
Tables of Key Research Parameters
| Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Validation | NMR + HPLC-DAD | |
| Stability Testing | Accelerated degradation studies | |
| Bioactivity Screening | Cell-based assays (e.g., MTT) | |
| Computational Modeling | Molecular docking + MD simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
